Methyl 3,4-dimethylbenzoylformate
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Overview
Description
Methyl 3,4-dimethylbenzoylformate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoylformate, characterized by the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethylbenzoylformate can be synthesized through the Friedel-Crafts acylation of o-xylene with methyl formate in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction typically involves dissolving o-xylene and aluminum trichloride in dichloromethane, followed by the addition of methyl formate. The mixture is then stirred at a controlled temperature to facilitate the acylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzophenone.
Reduction: Formation of 3,4-dimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3,4-dimethylbenzoylformate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3,4-dimethylbenzoylformate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved in this process include the activation of carbon-carbon double bonds in the monomers, resulting in the propagation of the polymer chain .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoylformate
- Methyl p-methylbenzoylformate
- Methyl p-fluorobenzoylformate
- Methyl p-methoxybenzoylformate
Uniqueness
Methyl 3,4-dimethylbenzoylformate is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different photoinitiating properties and reactivity patterns, making it suitable for specific applications in polymer chemistry and material science .
Properties
IUPAC Name |
methyl 2-(3,4-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONRYEZZKDAQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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